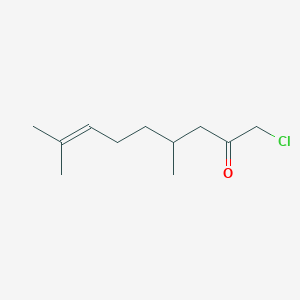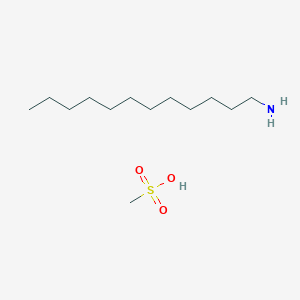
2(3H)-Furanone, 5-decyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2(3H)-Furanone, 5-decyl- can be achieved through various synthetic routes. One common method involves the cyclization of hydroxy acids. The reaction conditions typically include the use of acidic catalysts to facilitate the cyclization process. Industrial production methods may involve the use of more efficient catalytic systems and optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
2(3H)-Furanone, 5-decyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the lactone ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2(3H)-Furanone, 5-decyl- has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of lactone chemistry and reactivity.
Medicine: Research into its biological activity has potential implications for the development of new pharmaceuticals.
Industry: It is used in the formulation of fragrances and flavors due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 2(3H)-Furanone, 5-decyl- involves its interaction with specific molecular targets in the organisms that utilize it for chemical communication. The compound binds to olfactory receptors in insects, triggering behavioral responses. The exact molecular pathways involved in these processes are still under investigation, but it is known that the compound plays a crucial role in the mating and aggregation behaviors of certain beetle species .
Comparaison Avec Des Composés Similaires
2(3H)-Furanone, 5-decyl- can be compared with other similar lactones, such as:
Gamma-decalactone: Another lactone with a similar structure but a shorter alkyl chain.
Gamma-dodecalactone: Similar in structure but with a different chain length.
Gamma-hexalactone: A smaller lactone with a shorter alkyl chain.
The uniqueness of 2(3H)-Furanone, 5-decyl- lies in its specific chain length, which influences its volatility and interaction with olfactory receptors, making it particularly effective in the chemical communication systems of certain beetles .
Propriétés
Numéro CAS |
83469-89-0 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
5-decyl-3H-furan-2-one |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(15)16-13/h11H,2-10,12H2,1H3 |
Clé InChI |
FLHXQCACDMPAIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CCC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


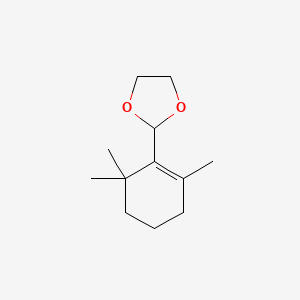
![Ethyl [(3,5-dinitrophenyl)methyl]carbamate](/img/structure/B14429094.png)
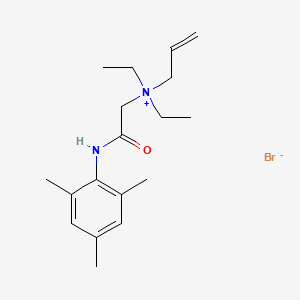
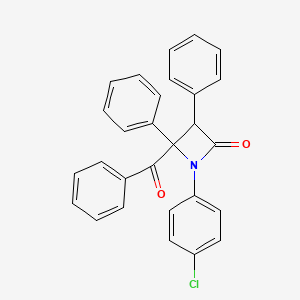
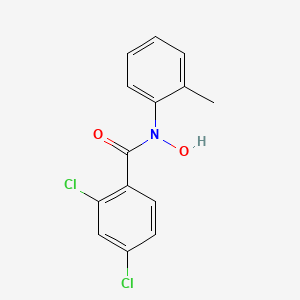
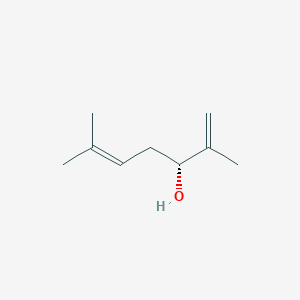

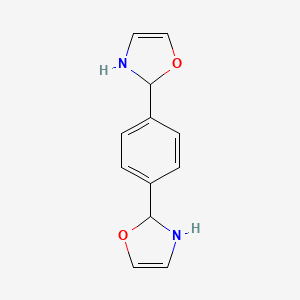
![3-[5(n)-3H]Indolylacetic acid](/img/structure/B14429153.png)
